3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of halogenated indole compounds .
Scientific Research Applications
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways . This interaction can lead to various physiological effects, including modulation of mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is known for its role as a neurotransmitter.
Serotonin: Another indole derivative with significant biological activity, particularly in the central nervous system.
Melatonin: An indole derivative involved in regulating sleep-wake cycles
Uniqueness
3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14) |
InChI Key |
XHRYANDQESDCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCN |
Origin of Product |
United States |
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